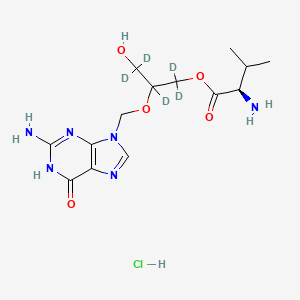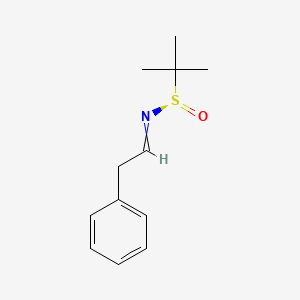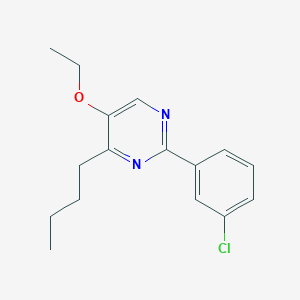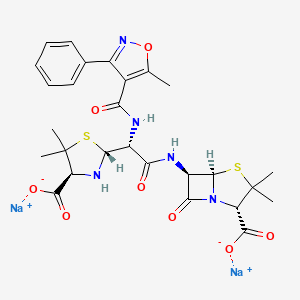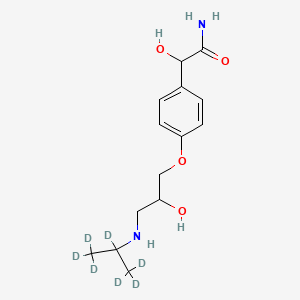
Hydroxyatenolol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyatenolol-d7 is an isotope-labeled analog of Hydroxyatenolol, which is a metabolite of Atenolol. Atenolol is a cardioselective beta-adrenergic blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Atenolol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyatenolol-d7 involves the incorporation of deuterium atoms into the Hydroxyatenolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity of the final product. The production process is optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyatenolol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized metabolites, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Hydroxyatenolol-d7 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Atenolol.
Biology: It is used in biological studies to understand the metabolic pathways and interactions of Atenolol in the body.
Medicine: It is used in clinical research to study the effects of Atenolol and its metabolites on cardiovascular health.
Industry: It is used in the pharmaceutical industry to develop and test new beta-adrenergic blockers.
Mecanismo De Acción
Hydroxyatenolol-d7, like its parent compound Atenolol, exerts its effects by selectively binding to the beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. The molecular targets involved include the beta-1 adrenergic receptors, and the pathways affected include the adrenergic signaling pathway .
Comparación Con Compuestos Similares
Hydroxyatenolol-d7 is similar to other deuterated analogs of beta-adrenergic blockers, such as Carazolol-d7 and Propranolol-d7. it is unique in its specific application to the study of Atenolol metabolism. Other similar compounds include:
Carazolol-d7: Used to study the metabolism of Carazolol.
Propranolol-d7: Used to study the metabolism of Propranolol.
This compound stands out due to its specific use in research related to Atenolol, providing valuable insights into the pharmacokinetics and metabolic pathways of this widely used beta-adrenergic blocker.
Propiedades
Fórmula molecular |
C14H22N2O4 |
|---|---|
Peso molecular |
289.38 g/mol |
Nombre IUPAC |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C14H22N2O4/c1-9(2)16-7-11(17)8-20-12-5-3-10(4-6-12)13(18)14(15)19/h3-6,9,11,13,16-18H,7-8H2,1-2H3,(H2,15,19)/i1D3,2D3,9D |
Clave InChI |
GSZUNNBDULASMA-SCENNGIESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
SMILES canónico |
CC(C)NCC(COC1=CC=C(C=C1)C(C(=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
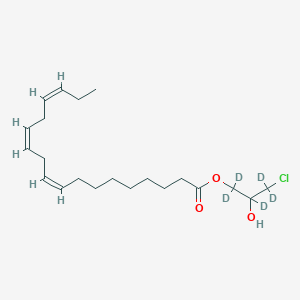
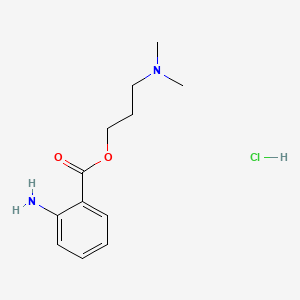
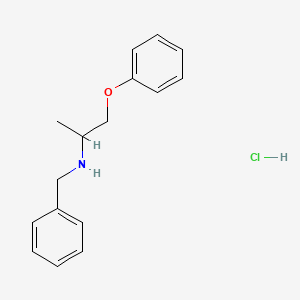

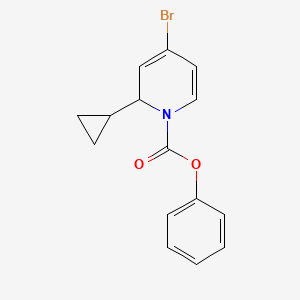
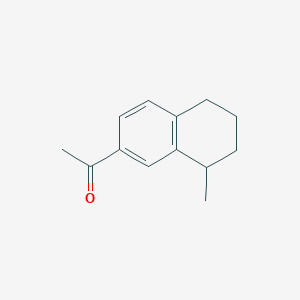
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
